N-ethyl-1-phenylcyclopentanecarboxamide
Description
N-Ethyl-1-phenylcyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring substituted with a phenyl group at the 1-position and an ethyl group attached to the amide nitrogen. Such compounds are typically synthesized via amidation reactions, as seen in related methodologies (e.g., procedure A or B in and ) . Carboxamides with aromatic and alkyl substituents are of interest in medicinal chemistry and materials science due to their tunable electronic and steric profiles.
Properties
IUPAC Name |
N-ethyl-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-15-13(16)14(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSMLJMYMNZUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cyclopentane vs. Cyclopropane Derivatives
- Cyclopentane-based analogs (–6): These compounds feature a five-membered ring, which provides greater conformational flexibility compared to cyclopropane derivatives. 1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide (CAS 898774-79-3): The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability . N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide (C₁₉H₂₁NO₂): The methoxy group improves solubility via electron-donating effects .
- Cyclopropane-based analogs (–2): N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide: The strained cyclopropene ring may enhance reactivity in ring-opening reactions, as seen in its synthesis (57% yield via procedure A) . N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: The diethylamide and methoxyphenoxy groups introduce steric and electronic complexity, with a high diastereomeric ratio (23:1) noted during synthesis .
Substituent Effects on Amide Nitrogen
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